Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate
Description
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate (CAS: 1105195-63-8) is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at position 2, a 2-thienyl group at position 4, and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 235.30 g/mol . This compound is synthesized via multicomponent reactions, often involving sodium hydride or azide-mediated substitutions under reflux conditions .
Properties
IUPAC Name |
ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-7-9(11)10-5-4-6-16-10/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRWCOBSLPRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or thienyl rings.
Scientific Research Applications
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate exerts its effects is related to its ability to interact with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- Molecular Formula: C₁₄H₁₅NO₂; Molecular Weight: 229.28 g/mol .
- Key Difference : The phenyl group at position 4 replaces the 2-thienyl group.
- Impact: Electronic Effects: The phenyl group lacks sulfur, reducing electron-richness compared to the 2-thienyl analog. This may decrease π-π stacking interactions in biological systems. Synthesis: Similar methods (e.g., sodium hydride in toluene) apply, but yields depend on substituent reactivity .
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate
- Molecular Formula : C₁₁H₁₁ClN₂O₂S; Molecular Weight : 294.73 g/mol .
- Key Difference: An amino group at position 2 and a 3-chlorothiophene at position 4.
- Impact: Reactivity: The chloro substituent increases electrophilicity, enabling nucleophilic substitution reactions. Synthesis: Requires sodium azide in acetone for azide introduction, followed by Staudinger reactions .
Ethyl 2-methyl-4-oxo-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate
- Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.22 g/mol .
- Key Difference : Cyclopenta ring fusion and a ketone at position 4.
- Electronic Properties: The ketone group introduces polarity, increasing solubility in polar solvents.
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
- Molecular Formula: C₁₀H₁₃NO₂; Molecular Weight: 183.22 g/mol .
- Key Difference : A methyl group replaces the 2-thienyl group at position 4.
- Impact :
- Steric Effects : Increased steric hindrance at position 4 may reduce interaction with bulky biological targets.
- Synthesis Simplicity : Fewer synthetic steps due to the absence of sulfur-containing substituents.
Pharmacological Implications
- Thienyl vs. Phenyl : Thienyl-containing compounds exhibit enhanced electronic interactions in drug-receptor binding due to sulfur’s lone pairs .
- Chlorinated Derivatives : Improved bioactivity profiles in antimicrobial screens, as seen in analogs like Ethyl 5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate .
Biological Activity
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound belonging to the pyrrole family, characterized by its unique structural features that include a pyrrole ring substituted with a thienyl group and an ethyl ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The molecular formula for this compound is , and its structure can be represented as follows:
This compound's structure includes:
- A pyrrole ring (five-membered aromatic ring containing nitrogen).
- A thienyl group (a sulfur-containing aromatic ring).
- An ethyl ester moiety, which enhances its reactivity.
Antimicrobial Properties
Research indicates that compounds containing pyrrole and thienyl moieties often exhibit significant biological activities, including antimicrobial effects. This compound has been investigated for its potential as an antimicrobial agent. Preliminary studies suggest that it may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.025 mg/mL |
| Escherichia coli | 12 | 0.020 mg/mL |
| Bacillus cereus | 10 | 0.030 mg/mL |
These results indicate that this compound may serve as a promising lead compound for developing new antimicrobial agents.
While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that the thienyl group contributes to its interaction with biological macromolecules such as proteins and nucleic acids. This interaction could potentially alter cellular pathways involved in microbial resistance or cancer proliferation.
Case Studies
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at a pharmaceutical laboratory, this compound was evaluated alongside several other pyrrole derivatives for their antibacterial properties. The compound demonstrated significant activity against both S. aureus and E. coli, with MIC values indicating effective concentrations for therapeutic use.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the thienyl substitution on the pyrrole ring. Variants of the compound were synthesized with different substituents on the thienyl group, revealing that modifications could enhance or diminish biological activity. This ongoing research emphasizes the need for further exploration into how structural changes impact efficacy.
Q & A
Q. What are the standard synthetic protocols for preparing ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate and related derivatives?
The compound is typically synthesized via multicomponent reactions involving heterocyclic precursors. For example, pyrrole derivatives can be synthesized using 2-alkoxy-2H-azirines as intermediates, followed by cyclization with thiophene-containing substrates. Reaction conditions often involve refluxing in acetone or toluene, with yields ranging from 40% to 60% after recrystallization . Key steps include controlling stoichiometry and monitoring reaction progress via TLC.
Q. How are spectroscopic techniques (NMR, HRMS) employed to characterize this compound?
- ¹H/¹³C NMR : Assignments are based on chemical shifts corresponding to the thienyl substituent (δ ~7.0–7.5 ppm for aromatic protons) and the ethyl ester group (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) .
- HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy within ±0.5 ppm .
- IR : Identifies functional groups such as ester C=O (1720–1740 cm⁻¹) and NH stretching (3200–3450 cm⁻¹) .
Q. What purification methods are effective for isolating this compound?
Recrystallization using ethyl acetate or ethanol is common. For complex mixtures, column chromatography with silica gel and hexane/ethyl acetate gradients is recommended. Purity is verified via melting point analysis and HPLC (≥95%) .
Advanced Research Questions
Q. How do substituents on the pyrrole ring (e.g., thienyl vs. phenyl) influence electronic properties and reactivity?
Computational studies (DFT) reveal that electron-withdrawing groups like thienyl enhance electrophilic substitution reactivity at the pyrrole C-4 position. The thienyl group’s sulfur atom contributes to π-electron delocalization, altering HOMO-LUMO gaps by ~0.5–1.0 eV compared to phenyl analogs . Experimental validation involves Hammett substituent constants (σ) correlated with reaction rates in nucleophilic substitutions .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 43% vs. 63%) for similar derivatives?
Discrepancies arise from variations in catalysts, solvent polarity, and heating methods (conventional vs. microwave). For instance, microwave-assisted synthesis reduces reaction time from 4 hours to 30 minutes, improving yields by 15–20% . Systematic optimization via Design of Experiments (DoE) is advised to identify critical parameters .
Q. How can crystallography and computational modeling elucidate the compound’s solid-state structure?
Single-crystal X-ray diffraction confirms bond lengths (C-C: 1.38–1.42 Å) and dihedral angles between the pyrrole and thienyl rings (~15–25°). DFT-optimized geometries (B3LYP/6-31G*) align with experimental data, with RMSD <0.02 Å. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O) driving crystal packing .
Q. What role does this compound play in medicinal chemistry, particularly as a precursor for bioactive molecules?
The pyrrole-thienyl scaffold is a key intermediate in synthesizing anti-inflammatory and antimicrobial agents. For example, sulfonamide derivatives of this compound exhibit IC₅₀ values of 1–10 µM against COX-2, validated via in vitro assays (ELISA) and molecular docking (Glide XP scoring) .
Methodological Considerations
Q. How are byproducts formed during synthesis, and how can they be minimized?
Common byproducts include regioisomers (e.g., C-5 substituted pyrroles) and oxidation products (e.g., pyrrole-2-carboxylic acids). These are minimized by:
- Strict temperature control (<100°C to prevent decarboxylation).
- Use of anhydrous solvents to avoid hydrolysis of the ester group.
- Addition of radical inhibitors (e.g., BHT) during reflux .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
